An In-Depth Technical Guide to the Physicochemical Properties of 5-Sulfooxymethylfurfural Sodium Salt
An In-Depth Technical Guide to the Physicochemical Properties of 5-Sulfooxymethylfurfural Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
5-Sulfooxymethylfurfural (SMF) sodium salt, a sulfonated derivative of 5-hydroxymethylfurfural (HMF), is a compound of increasing interest in biomedical research and drug development. Its structural similarity to HMF, a key intermediate in the Maillard reaction, and its potential role as a metabolite, necessitate a thorough understanding of its physicochemical properties. This technical guide provides a comprehensive overview of the core physicochemical characteristics of 5-Sulfooxymethylfurfural sodium salt, offering insights into its stability, solubility, and analytical characterization. The information presented herein is intended to empower researchers to design robust experimental protocols, ensure the integrity of their findings, and accelerate the development of novel therapeutic agents.
Introduction: The Significance of 5-Sulfooxymethylfurfural Sodium Salt
5-Hydroxymethylfurfural (HMF) is a ubiquitous compound formed during the heat treatment of carbohydrate-rich foods and is also a key platform chemical derivable from biomass. Its biological activities, both beneficial and potentially detrimental, have been the subject of extensive research. The sulfated metabolite, 5-sulfooxymethylfurfural (SMF), is thought to be a more reactive and biologically active form of HMF.[1] Understanding the intrinsic properties of its stable sodium salt is therefore paramount for researchers investigating its mechanism of action, pharmacokinetics, and potential therapeutic applications. This guide will delve into the critical physicochemical parameters that govern the behavior of 5-Sulfooxymethylfurfural sodium salt in experimental and physiological systems.
Chemical Identity and Core Properties
A foundational understanding of a molecule begins with its fundamental identifiers and properties. The key characteristics of 5-Sulfooxymethylfurfural sodium salt are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Name | sodium (5-formylfuran-2-yl)methyl sulfate | |
| Synonyms | 5-Sulfooxymethylfurfural Sodium Salt, SMF Sodium Salt | |
| CAS Number | 1330171-28-2 | |
| Molecular Formula | C₆H₅NaO₆S | |
| Molecular Weight | 228.16 g/mol | |
| Appearance | Expected to be a white to off-white solid | Inferred |
| Storage Temperature | 2-8°C |
Table 1: Core Chemical and Physical Properties of 5-Sulfooxymethylfurfural Sodium Salt.
Solubility Profile: A Critical Parameter for Experimental Design
The solubility of a compound dictates its formulation, bioavailability, and the design of in vitro assays. The presence of the sodium sulfonate group renders 5-Sulfooxymethylfurfural sodium salt significantly more polar than its parent compound, HMF.
Expected Solubility:
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High Solubility in Water: The ionic nature of the sodium salt and the polar sulfonate group suggest high aqueous solubility.
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Limited Solubility in Non-Polar Organic Solvents: Conversely, solubility in solvents such as hexane, toluene, and dichloromethane is expected to be very low.
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Solubility in Polar Aprotic Solvents: Solubility in solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) is likely to be moderate, making them potential vehicles for stock solution preparation.
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"Salting-Out" Effect: In aqueous solutions with high concentrations of other salts (e.g., sodium chloride), the solubility of 5-Sulfooxymethylfurfural sodium salt may decrease. This phenomenon, known as the "salting-out" effect, occurs as water molecules preferentially solvate the inorganic salt ions.[2]
Experimental Protocol for Solubility Determination:
A standardized protocol for determining the solubility of 5-Sulfooxymethylfurfural sodium salt in various solvents is outlined below.
Caption: Experimental design for assessing the stability of 5-Sulfooxymethylfurfural sodium salt.
Analytical Characterization: Methods for Identification and Quantification
Accurate and precise analytical methods are essential for the characterization and quantification of 5-Sulfooxymethylfurfural sodium salt in various matrices.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is the most suitable method for the routine quantification of 5-Sulfooxymethylfurfural sodium salt. The furan ring provides a strong chromophore, allowing for sensitive detection.
Recommended HPLC Parameters (Starting Point):
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Column: A reversed-phase C8 or C18 column is appropriate. The C8 phase may provide better peak shape for this polar analyte.
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Mobile Phase: A gradient elution using a mixture of water (acidified with a small amount of formic or acetic acid to improve peak shape) and a polar organic solvent like methanol or acetonitrile is recommended.
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Detection: UV detection at a wavelength of approximately 280-285 nm, which is the λmax for the furan ring system.
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Quantification: Quantification should be performed using a calibration curve prepared with a certified reference standard of 5-Sulfooxymethylfurfural sodium salt.
Spectroscopic Characterization
Spectroscopic techniques are invaluable for the structural confirmation of 5-Sulfooxymethylfurfural sodium salt.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (around 9.5 ppm), the furan ring protons (between 6.5 and 7.5 ppm), and the methylene protons adjacent to the sulfate group (around 4.7-5.0 ppm).
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¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon (around 177 ppm), the furan ring carbons (in the aromatic region), and the methylene carbon.
Infrared (IR) Spectroscopy:
The FTIR spectrum of 5-Sulfooxymethylfurfural sodium salt will exhibit characteristic absorption bands corresponding to its functional groups:
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~1670 cm⁻¹: C=O stretching of the aldehyde.
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~3100 cm⁻¹: C-H stretching of the furan ring.
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~1250 and 1050 cm⁻¹: S=O stretching of the sulfonate group.
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~1580 and 1520 cm⁻¹: C=C stretching of the furan ring.
Synthesis and Potential Impurities
5-Sulfooxymethylfurfural is typically synthesized from its precursor, 5-hydroxymethylfurfural (HMF). [1]A common synthetic route involves the reaction of HMF with a sulfating agent, such as a sulfur trioxide-pyridine complex, followed by conversion to the sodium salt.
Potential Impurities:
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5-Hydroxymethylfurfural (HMF): Unreacted starting material.
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5,5'-(oxydimethylene)bis(2-furaldehyde): A common impurity formed from the self-condensation of HMF.
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Levulinic Acid and Formic Acid: Degradation products of HMF and SMF.
The presence of these impurities should be monitored using the analytical methods described above.
Conclusion: A Guide for Advancing Research
This technical guide has provided a comprehensive overview of the key physicochemical properties of 5-Sulfooxymethylfurfural sodium salt. By understanding its solubility, stability, and analytical characteristics, researchers can design more robust and reliable experiments. The provided protocols offer a starting point for the systematic evaluation of this important compound. As research into the biological roles of 5-Sulfooxymethylfurfural continues to evolve, a solid foundation in its fundamental chemistry will be indispensable for unlocking its full potential in drug discovery and development.
References
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Surh, Y. J., Liem, A., Miller, J. A., & Tannenbaum, S. R. (1994). 5-Sulfooxymethylfurfural as a possible ultimate mutagenic and carcinogenic metabolite of the Maillard reaction product, 5-hydroxymethylfurfural. Carcinogenesis, 15(10), 2375–2377. [Link]
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ResearchGate. Influence of Salts on the Partitioning of 5-Hydroxymethylfurfural in Water/MIBK. [Link]
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BioOrganics. 5-Sulfooxymethylfurfural Sodium Salt. [Link]
